molecular formula C8H8BrNO3 B2943907 (2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid CAS No. 1931933-43-5

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid

Cat. No. B2943907
CAS RN: 1931933-43-5
M. Wt: 246.06
InChI Key: MGENXEGIYKIOSP-YFKPBYRVSA-N
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Description

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid, also known as 5-bromo-2-(2-hydroxypropan-2-yl)pyridin-3-ol, is a chemical compound that has been of interest in scientific research due to its potential applications in drug development. This compound is a derivative of pyridine and has been synthesized using various methods.

Scientific Research Applications

Ligand Design and Organic Sensitizers

Ligand Development for Preorganized Ligands : A study by Charbonnière, Weibel, and Ziessel (2002) discusses the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms. These ligands were designed to facilitate further functionalization, potentially for labeling biological materials, demonstrating the versatility of bromopyridinyl compounds in ligand development (Charbonnière, Weibel, & Ziessel, 2002).

Organic Sensitizers for Solar Cells : Kim et al. (2006) reported on the synthesis of novel organic sensitizers for solar cell applications. These sensitizers showed exceptional performance when anchored onto TiO2 films, highlighting the potential of bromopyridinyl derivatives in enhancing solar cell efficiency (Kim et al., 2006).

Drug Synthesis and Evaluation

Nonpeptide Antagonists for Osteoporosis : Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor, which exhibited significant potential in the treatment of osteoporosis. These findings underscore the role of bromopyridinyl compounds in the development of therapeutic agents (Coleman et al., 2004).

Mechanistic Insights and Methodological Advances

Inhibition of Myeloperoxidase : Kettle and Winterbourn (1991) explored the mechanism by which various anti-inflammatory drugs inhibit the conversion of H2O2 to HOCl by myeloperoxidase, a key enzyme in inflammatory responses. This research provides insights into how bromopyridinyl compounds can influence biochemical pathways (Kettle & Winterbourn, 1991).

Electrocatalytic Carboxylation : Feng et al. (2010) described an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2, presenting a novel strategy for synthesizing nicotinic acid derivatives. This study highlights the potential for using bromopyridinyl compounds in green chemistry applications (Feng et al., 2010).

properties

IUPAC Name

(2S)-2-(5-bromopyridin-2-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5(8(11)12)13-7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENXEGIYKIOSP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid

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